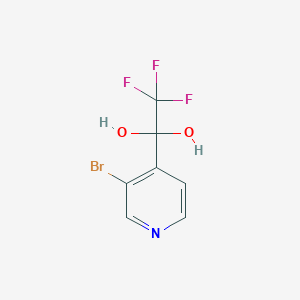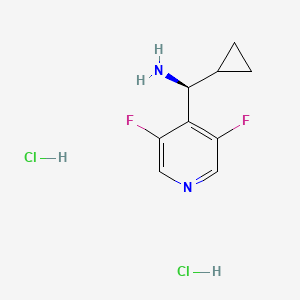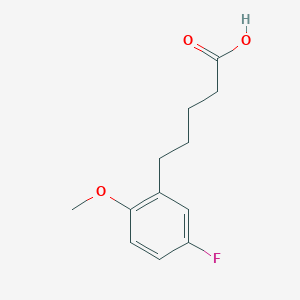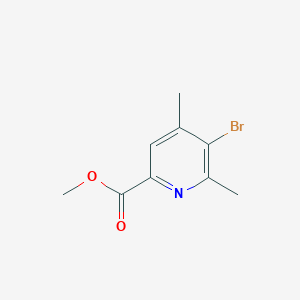
1-Boc-3-(4-ethylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-ethylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 4-ethylphenyl substituent on the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-Boc-3-(4-ethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, such as the cyclization of appropriate precursors or the reduction of pyrrole derivatives.
Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a substitution reaction, where a suitable phenyl derivative is reacted with the pyrrolidine ring.
Protection of the Nitrogen Atom: The Boc protecting group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
1-Boc-3-(4-ethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using appropriate nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-ethylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The Boc protecting group can influence the compound’s stability, solubility, and bioavailability, making it a valuable tool in drug design .
Comparación Con Compuestos Similares
1-Boc-3-(4-ethylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Boc-3-(4-isopropylphenyl)pyrrolidine: Features an isopropyl group, which can influence the compound’s interactions with molecular targets.
These comparisons highlight the unique structural features of this compound and its potential impact on chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-ethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-5-13-6-8-14(9-7-13)15-10-11-18(12-15)16(19)20-17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
Clave InChI |
OHXQDFINQXDQGE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)






![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)




